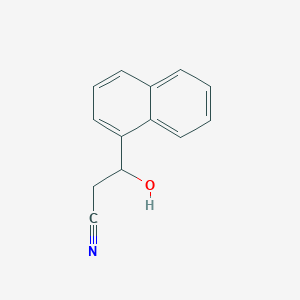
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a propanenitrile backbone, with a naphthalene ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of naphthalene-1-carbaldehyde with malononitrile in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: Naphthalene-1-carbaldehyde, malononitrile, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-3-(naphthalen-1-yl)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxy-3-(naphthalen-1-yl)propanamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Oxo-3-(naphthalen-1-yl)propanenitrile
Reduction: 3-Hydroxy-3-(naphthalen-1-yl)propanamine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(phenyl)propanenitrile: Similar structure but with a phenyl group instead of a naphthalene ring.
3-Hydroxy-3-(pyridin-2-yl)propanenitrile: Similar structure but with a pyridine ring instead of a naphthalene ring.
3-Hydroxy-3-(benzyl)propanenitrile: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
3-Hydroxy-3-(naphthalen-1-yl)propanenitrile is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-hydroxy-3-naphthalen-1-ylpropanenitrile |
InChI |
InChI=1S/C13H11NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8H2 |
InChI Key |
ZGYIXPXUGGEAKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



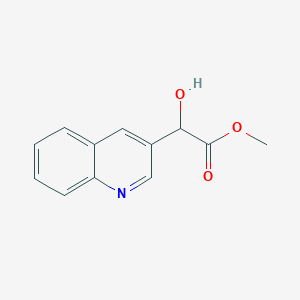
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)

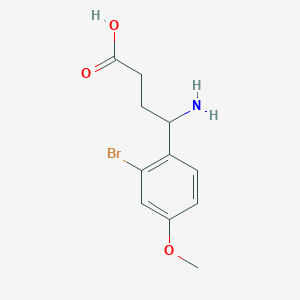
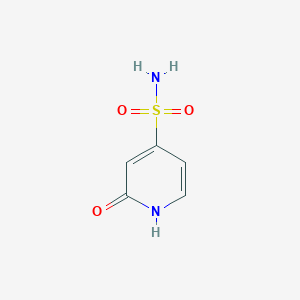
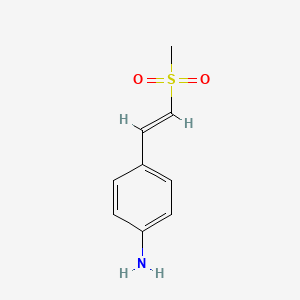
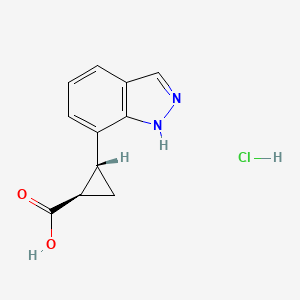

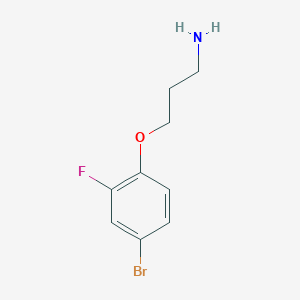
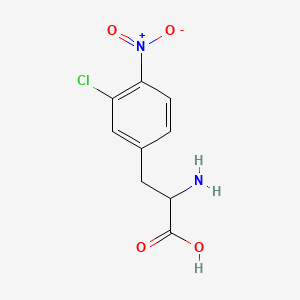

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

